L-3373

Description

Properties

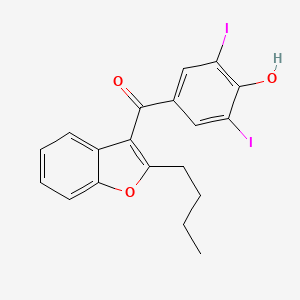

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16I2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)18(22)11-9-13(20)19(23)14(21)10-11/h4-6,8-10,23H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFMEGSMKIHDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173164 | |

| Record name | L-3373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951-26-4 | |

| Record name | (2-Butyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-3373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1951-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-3373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-1086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8YC83C05N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NUC-3373: A ProTide Approach to Thymidylate Synthase Inhibition in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NUC-3373 is an innovative phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR), a well-established cytotoxic agent.[1] Developed by NuCana, this novel chemical entity is engineered to overcome the pharmacological and resistance limitations of the widely used fluoropyrimidine, 5-fluorouracil (5-FU), in the treatment of colorectal cancer and other solid tumors.[2][3] By circumventing the key metabolic and transport-related challenges associated with 5-FU, NUC-3373 is designed to offer a more favorable pharmacokinetic profile, enhanced anti-cancer activity, and an improved safety profile.[4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to NUC-3373 in the context of colorectal cancer.

Core Mechanism of Action: Enhanced Thymidylate Synthase Inhibition

The primary anti-cancer activity of fluoropyrimidines is mediated through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to TS, leading to thymidineless death in cancer cells.[3] However, the efficacy of 5-FU is often hampered by its rapid degradation by dihydropyrimidine dehydrogenase (DPD), reliance on active transport into cells, and a multi-step intracellular activation process.[7]

NUC-3373 is designed as a pre-activated form of the active metabolite, protected by a phosphoramidate moiety. This structural modification confers several key advantages:

-

Resistance to Degradation: The ProTide structure protects NUC-3373 from enzymatic degradation by DPD, leading to a significantly longer plasma half-life compared to 5-FU.[5]

-

Enhanced Cellular Uptake: NUC-3373 can enter cancer cells independently of nucleoside transporters, which can be downregulated in resistant tumors.[1]

-

Efficient Intracellular Activation: Once inside the cell, NUC-3373 undergoes a controlled intracellular conversion to release high concentrations of the active metabolite, FdUMP.[6]

This leads to a more potent and sustained inhibition of TS, resulting in effective DNA damage and apoptosis in cancer cells.[3]

Preclinical Data

In Vitro Cytotoxicity

NUC-3373 has demonstrated potent cytotoxic activity across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values for NUC-3373 are presented in the table below.

| Cell Line | NUC-3373 IC50 (µM) |

| HCT116 | 29 |

| SW480 | 56 |

Table 1: In Vitro Cytotoxicity of NUC-3373 in Colorectal Cancer Cell Lines

Superior Intracellular Metabolism and Target Engagement

Studies have shown that NUC-3373 generates significantly higher intracellular levels of the active metabolite FdUMP compared to equimolar concentrations of 5-FU. This leads to a more potent and sustained inhibition of thymidylate synthase.

Induction of DNA Damage and Immunogenic Cell Death

Beyond its direct cytotoxic effects, NUC-3373 has been shown to induce DNA damage and promote immunogenic cell death. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP.[6] The release of these molecules can enhance the activation of immune cells, including natural killer (NK) cells and lymphocytes, suggesting a potential for synergy with immunotherapies.[6]

Clinical Development in Colorectal Cancer

NUC-3373 has been evaluated in several clinical trials involving patients with advanced colorectal cancer.

NuTide:301: A Phase 1 Study in Advanced Solid Tumors

This first-in-human, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of NUC-3373 monotherapy in patients with advanced solid tumors who were refractory to standard therapies.[8][9]

Key Findings:

-

Favorable Safety Profile: NUC-3373 was generally well-tolerated. The most common treatment-related adverse events were fatigue, nausea, and infusion-related reactions.[8]

-

Prolonged Half-Life: NUC-3373 demonstrated a significantly longer plasma half-life of approximately 9.7 hours compared to 8-14 minutes for 5-FU.[10]

-

Recommended Phase 2 Dose (RP2D): The RP2D was established at 2500 mg/m² administered weekly.[8][9]

-

Preliminary Efficacy: While no objective responses were observed with monotherapy in this heavily pre-treated population, stable disease was achieved in several patients, with some experiencing prolonged progression-free survival.[9][10]

| Parameter | NuTide:301 Study |

| Number of Patients | 59 (43 weekly, 16 alternate-weekly) |

| Median Prior Lines of Therapy | 3 (range 0-11) |

| Most Common Tumor Types | Colorectal (46%), Esophagogastric (10%), Pancreatic (7%) |

| Recommended Phase 2 Dose | 2500 mg/m² weekly |

| Best Overall Response | Stable Disease |

Table 2: Summary of NuTide:301 Study [8][9]

NuTide:302: A Phase 1b/2 Study in Combination Therapy

This study is evaluating NUC-3373 in combination with standard chemotherapy regimens and biologics in patients with advanced colorectal cancer who have progressed on prior fluoropyrimidine-containing therapies. The study has explored NUC-3373 in combination with leucovorin and either oxaliplatin (NUFOX) or irinotecan (NUFIRI), with or without bevacizumab.[11][12]

Key Findings:

-

Encouraging Anti-Tumor Activity: In heavily pre-treated patients, the NUFOX and NUFIRI regimens demonstrated promising anti-tumor activity.[11]

-

Disease Control: At the ESMO 2022 conference, the disease control rates for the NUFOX and NUFIRI regimens were reported to be 80% and 55%, respectively.[11] In an earlier cohort of the NuTide:302 study, a disease control rate of 62% was reported in the efficacy-evaluable population.

-

Prolonged Progression-Free Survival: Several patients achieved a progression-free survival of longer than six months.[11]

-

Favorable Safety Profile: The combination regimens were generally well-tolerated, with lower rates of common fluoropyrimidine-related toxicities such as neutropenia and hand-foot syndrome compared to historical data for standard FOLFIRI/FOLFOX.[11]

| Regimen | Disease Control Rate | Patients with PFS > 6 months |

| NUFOX | 80% | 3 |

| NUFIRI | 55% | 3 |

Table 3: Efficacy Data from NuTide:302 (ESMO 2022) [11]

NuTide:323: A Randomized Phase 2 Study

This study was designed to evaluate NUC-3373 in combination with leucovorin, irinotecan, and bevacizumab (NUFIRI-bev) compared to the standard FOLFIRI-bev regimen in the second-line treatment of patients with metastatic colorectal cancer. However, the study was discontinued as a pre-planned interim analysis indicated it was unlikely to meet its primary endpoint of superior progression-free survival.[13]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cell Viability

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of NUC-3373 for the desired duration.

-

Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Western Blot for Protein Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Conclusion

NUC-3373 represents a promising next-generation fluoropyrimidine with a distinct mechanism of action designed to overcome the limitations of 5-FU. Its favorable pharmacokinetic profile, enhanced target engagement, and potential to induce an anti-tumor immune response have been demonstrated in preclinical and early-phase clinical studies in colorectal cancer. While the discontinuation of the NuTide:323 trial highlights the challenges in developing new therapies for this complex disease, ongoing and future studies will further elucidate the clinical potential of NUC-3373 in combination with other anti-cancer agents. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the treatment of colorectal cancer.

References

- 1. A Safety, Pharmacokinetic and Efficacy Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment [clin.larvol.com]

- 2. researchgate.net [researchgate.net]

- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nucana.com [nucana.com]

- 5. researchgate.net [researchgate.net]

- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 7. nucana.com [nucana.com]

- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. NuCana Presents Data from Phase I Study of NUC-3373 at ESMO 2018 - BioSpace [biospace.com]

- 11. NuCana Presents Favorable Data on NUC-3373 at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]

- 12. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]

- 13. onclive.com [onclive.com]

NUC-3373: An In-depth Technical Guide on its Pharmacology and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NUC-3373 is a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), a ProTide designed to overcome the pharmacological limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By bypassing the key resistance mechanisms associated with 5-FU, such as transport, activation, and breakdown, NUC-3373 delivers high intracellular concentrations of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP). This targeted delivery leads to a more potent inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of NUC-3373, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacology

Mechanism of Action

NUC-3373 is designed as a pre-activated form of FUDR-MP, the active metabolite responsible for inhibiting thymidylate synthase (TS).[1] Unlike 5-FU, which requires a complex and often inefficient multi-step activation pathway, NUC-3373 is engineered to release FUDR-MP directly within the cancer cell.[2] This process is independent of nucleoside transporters for cellular uptake and does not rely on phosphorylation by thymidine kinase (TK).[2][3]

Once inside the cell, the phosphoramidate moiety of NUC-3373 is cleaved, releasing high concentrations of FUDR-MP.[2][4] FUDR-MP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with TS.[5] This covalent binding inhibits the enzyme's function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine for DNA synthesis.[6] The depletion of dTMP leads to an imbalance in the nucleotide pool, DNA damage, and ultimately, "thymineless death" of the cancer cell.[7]

Furthermore, preclinical studies have shown that NUC-3373 is resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[2][3] This resistance contributes to its improved pharmacokinetic profile and reduced formation of toxic metabolites.

Advantages over 5-Fluorouracil (5-FU)

NUC-3373 offers several key advantages over conventional 5-FU therapy:

-

Enhanced Intracellular Concentration of Active Metabolite: NUC-3373 achieves significantly higher intracellular levels of the active metabolite FUDR-MP compared to 5-FU.[4][8][9] In vitro studies have reported up to 363-fold higher intracellular concentrations of FUDR-MP with NUC-3373 than with 5-FU.[4]

-

Bypassing Resistance Mechanisms: It overcomes the primary mechanisms of 5-FU resistance, including impaired cellular uptake and inefficient conversion to its active form.[10][11]

-

Reduced Formation of Toxic Metabolites: NUC-3373 administration leads to markedly lower levels of the toxic metabolites fluorouridine triphosphate (FUTP) and fluoro-β-alanine (FBAL), which are associated with common 5-FU-related toxicities like hand-foot syndrome, neutropenia, mucositis, and diarrhea.[12][13]

-

Improved Safety Profile: The reduced generation of toxic metabolites contributes to a more favorable safety profile for NUC-3373.[14]

-

Potent TS Inhibition: The high intracellular concentrations of FUDR-MP result in a more potent and sustained inhibition of TS.[15]

Preclinical Activity

In vitro studies have demonstrated the superior potency of NUC-3373 over 5-FU in various cancer cell lines.

| Cell Line | Drug | IC50 (µM) |

| HCT116 (Colorectal Cancer) | NUC-3373 | 29[9] |

| SW480 (Colorectal Cancer) | NUC-3373 | 56[9] |

Table 1: In vitro cytotoxicity of NUC-3373 in colorectal cancer cell lines.

Pharmacokinetics

Clinical studies, primarily the Phase I NuTide:301 trial, have characterized the pharmacokinetic profile of NUC-3373 in patients with advanced solid tumors.

Absorption and Distribution

NUC-3373 is administered via intravenous infusion.[1][16] Plasma concentrations of NUC-3373 demonstrate dose-proportionality.[1]

Metabolism and Elimination

NUC-3373 exhibits a significantly longer plasma half-life of approximately 9.4 to 10 hours, compared to the very short half-life of 5-FU (8-14 minutes).[4][10][13] This prolonged half-life allows for a more convenient administration schedule. The clearance of NUC-3373 has been reported to be approximately 3.4 L/hr.[4]

Intracellular Pharmacokinetics

A key feature of NUC-3373 is its efficient generation of intracellular FUDR-MP. In the 500mg/m² cohort of the NuTide:301 study, the mean intracellular Cmax and AUC0-24 of FUDR-MP were 4.2 pmol/10^6 cells and 16.5 pmol/10^6 cells/hr, respectively.[4] The intracellular half-life of FUDR-MP was approximately 14.3 hours, with the metabolite still detectable 48 hours post-infusion.[4]

| Parameter | Value | Source |

| Plasma Half-life (t1/2) | ~9.4 - 10 hours | [4][10][13] |

| Clearance | 3.4 ± 0.6 L/hr | [4] |

| Intracellular FUDR-MP Cmax | 4.2 pmol/10^6 cells | [4] |

| Intracellular FUDR-MP AUC0-24 | 16.5 pmol/10^6 cells/hr | [4] |

| Intracellular FUDR-MP Half-life (t1/2) | 14.3 ± 1.7 hours | [4] |

Table 2: Pharmacokinetic parameters of NUC-3373 from the NuTide:301 study.

Experimental Protocols

Quantification of Intracellular Nucleotides by LC-MS

Objective: To measure the intracellular concentrations of NUC-3373 metabolites, including FUDR-MP.

Methodology:

-

Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured to a desired confluency and treated with specified concentrations of NUC-3373 or 5-FU for various time points.[7][17]

-

Cell Lysis and Extraction: Cells are harvested and lysed to release intracellular contents. Proteins are precipitated, and the supernatant containing the nucleotides is collected.

-

LC-MS/MS Analysis: The nucleotide extracts are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][17]

-

Chromatography: Separation of nucleotides is achieved using a suitable column and gradient elution.

-

Mass Spectrometry: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent and daughter ions of the target nucleotides.

-

-

Data Analysis: The concentration of each nucleotide is determined by comparing its peak area to that of a known standard curve.

Western Blot for Thymidylate Synthase (TS) Ternary Complex Formation

Objective: To visualize and quantify the formation of the TS-FUDR-MP-5,10-methylenetetrahydrofolate ternary complex, which indicates TS inhibition.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with NUC-3373 or 5-FU. Following treatment, cells are lysed to extract total protein.[7][17]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[5]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for thymidylate synthase. This antibody can detect both free TS (around 36 kDa) and the TS in the ternary complex (shifted to a higher molecular weight, around 38 kDa).[7][15]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The ratio of complexed TS to free TS can then be calculated.[5]

Visualizations

NUC-3373 Signaling Pathway

References

- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A thymidylate synthase ternary complex-specific antibody, FTS, permits functional monitoring of fluoropyrimidines dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 9. nucana.com [nucana.com]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]

- 15. oncology.ox.ac.uk [oncology.ox.ac.uk]

- 16. experts.umn.edu [experts.umn.edu]

- 17. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

NUC-3373: A ProTide-Enhanced Thymidylate Synthase Inhibitor for Advanced Cancers

An In-depth Technical Guide on the Discovery and Development of NUC-3373

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-3373 is a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR) engineered to overcome the pharmacological limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Developed using ProTide technology, NUC-3373 is designed for more efficient intracellular delivery of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP), thereby enhancing its therapeutic index.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of NUC-3373, intended for professionals in the fields of oncology research and drug development.

The ProTide Approach: Overcoming 5-FU Resistance

Conventional fluoropyrimidines like 5-FU and its oral prodrug capecitabine are mainstays in the treatment of various solid tumors. However, their efficacy is often hampered by complex metabolic pathways and the development of resistance. These agents require cellular uptake via nucleoside transporters and a multi-step enzymatic conversion to the active FdUMP. This process can be inefficient and is susceptible to resistance mechanisms, including impaired transport, deficient activation, and rapid catabolism by dihydropyrimidine dehydrogenase (DPD).[2][4]

NUC-3373's ProTide technology circumvents these limitations by attaching a phosphoramidate moiety to FUDR.[5] This chemical modification protects the molecule from premature degradation and facilitates its entry into tumor cells independently of nucleoside transporters.[2] Once inside the cell, the ProTide group is cleaved, releasing high concentrations of the active FdUMP.[6] This targeted delivery mechanism leads to a more potent inhibition of thymidylate synthase (TS), the key enzyme responsible for DNA synthesis and repair.[4][7]

Mechanism of Action

NUC-3373 exerts its anti-cancer effects primarily through the potent inhibition of thymidylate synthase.[4] The intracellular release of FdUMP leads to the formation of a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate.[5] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. The resulting "thymineless death" induces DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][7]

Furthermore, preclinical studies have revealed that NUC-3373 possesses immunomodulatory properties. It has been shown to induce the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP, from cancer cells.[4][8] This can enhance the immunogenicity of tumors, leading to the activation of natural killer (NK) cells and cytotoxic T lymphocytes, thereby potentiating anti-tumor immune responses.[8]

Preclinical Development

In vitro studies across a range of cancer cell lines have demonstrated the superior anti-proliferative activity of NUC-3373 compared to 5-FU.[6] Notably, NUC-3373 was shown to generate significantly higher intracellular levels of FdUMP than 5-FU.[7]

| Cell Line | NUC-3373 EC50 (µM) | 5-FU EC50 (µM) |

| HT29 (Colorectal) | Data not available | Data not available |

| SW620 (Colorectal) | Data not available | Data not available |

| HCT-116 (Colorectal) | Data not available | Data not available |

Quantitative EC50 values from preclinical studies were not consistently available in the searched literature.

Clinical Development

NUC-3373 has undergone extensive clinical evaluation in a series of studies to determine its safety, tolerability, pharmacokinetics, and anti-tumor activity.

NuTide:301: A Phase 1 Dose-Escalation Study

This first-in-human study enrolled patients with advanced solid tumors who were refractory to standard therapies.[1] The study evaluated both weekly and bi-weekly dosing schedules of NUC-3373 monotherapy.[9]

Key Findings:

-

Maximum Tolerated Dose (MTD): The MTD and recommended Phase 2 dose (RP2D) was established at 2500 mg/m² administered weekly.[1]

-

Safety and Tolerability: NUC-3373 was generally well-tolerated. The most common treatment-related adverse events were fatigue, nausea, diarrhea, and infusion-related reactions.[9] Notably, the incidence of severe myelosuppression and hand-foot syndrome, common dose-limiting toxicities of 5-FU, was low.[5]

-

Pharmacokinetics: NUC-3373 demonstrated a favorable pharmacokinetic profile with a plasma half-life of approximately 9.7 to 10 hours, a significant improvement over the 8-14 minute half-life of 5-FU.[4] This allows for a more convenient and shorter infusion time.[5]

-

Anti-Tumor Activity: While the primary objective was safety, encouraging signals of anti-tumor activity were observed, with many patients achieving stable disease.[1]

| Parameter | Value |

| Number of Patients | 59 (43 weekly, 16 bi-weekly)[1] |

| Median Prior Lines of Therapy | 3 (range: 0-11)[1] |

| Prior Fluoropyrimidine Exposure | 74%[1] |

| Most Common Grade 3 TRAE | Raised transaminases (<10%)[1] |

| Best Overall Response | Stable Disease[1] |

NuTide:302: A Phase 1b Study in Colorectal Cancer

This study is evaluating NUC-3373 in combination with standard-of-care agents, including leucovorin, oxaliplatin, and irinotecan, in patients with advanced colorectal cancer.[10] Interim results have shown that NUC-3373 in combination is well-tolerated and has demonstrated a disease control rate of 62% in heavily pre-treated patients.[10]

NuTide:303: A Phase 1b/2 Study in Combination with Pembrolizumab

This ongoing modular study is investigating NUC-3373 in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[8] Early data has shown promising and durable responses, including a complete tumor lesion reduction in a patient with urothelial carcinoma and a significant partial response in a patient with metastatic melanoma who was resistant to prior pembrolizumab therapy.[8]

| Study | Combination | Key Efficacy Signal |

| NuTide:303 (Module 1) | NUC-3373 + Pembrolizumab | Objective Response Rate: 22%, Disease Control Rate: 67%[11] |

| NuTide:303 (Module 2) | NUC-3373 + Docetaxel | 2 patients achieved stable disease for >6 months[11] |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intracellular Metabolite Analysis

Objective: To quantify the intracellular concentrations of NUC-3373 and its metabolites, including FdUMP.

Methodology:

-

Human colorectal cancer cell lines (e.g., HCT116, SW480) are treated with sub-IC50 doses of NUC-3373 or 5-FU for a specified duration (e.g., 6 hours).[5]

-

Cells are harvested and washed with ice-cold PBS.

-

Metabolites are extracted using a suitable solvent (e.g., methanol/water mixture).

-

The extracts are then analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

Specific instrument parameters, such as the type of mass spectrometer, column, and mobile phase gradients, would be detailed in the original study protocols but are not fully available in the public search results.

Western Blot for Thymidylate Synthase Ternary Complex Formation

Objective: To qualitatively and quantitatively assess the inhibition of thymidylate synthase by observing the formation of the covalent ternary complex.

Methodology:

-

Cancer cells are treated with varying concentrations of NUC-3373 or 5-FU.[5]

-

Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein concentrations are determined using a BCA assay.[5]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for thymidylate synthase.

-

A secondary antibody conjugated to a fluorescent dye is used for detection.

-

The free TS (around 36 kDa) and the FdUMP-TS-cofactor ternary complex (shifted to a higher molecular weight of approximately 38 kDa) are visualized and quantified.[5]

Visualizations

Caption: Intracellular activation and mechanism of action of NUC-3373.

Caption: Comparison of the metabolic pathways of 5-FU and NUC-3373.

Caption: Workflow for Western blot analysis of TS complex formation.

Conclusion

NUC-3373 represents a significant advancement in the development of fluoropyrimidine-based chemotherapy. By leveraging ProTide technology, it overcomes key mechanisms of 5-FU resistance, leading to a more favorable pharmacokinetic profile, enhanced target inhibition, and a manageable safety profile. Clinical data to date have demonstrated promising anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents, including immunotherapy. The ongoing clinical development of NUC-3373 holds the potential to offer a valuable new treatment option for patients with a variety of advanced solid tumors.

References

- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 5. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nucana.com [nucana.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. researchgate.net [researchgate.net]

- 11. medrxiv.org [medrxiv.org]

- 12. researchgate.net [researchgate.net]

NUC-3373: A ProTide Approach to Thymidylate Synthase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NUC-3373 is a novel phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR), engineered to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (5-FU). As a potent and targeted inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair, NUC-3373 offers a promising new avenue in cancer therapy. This technical guide provides a comprehensive overview of NUC-3373, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. By delivering the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP or FdUMP), more efficiently into cancer cells, NUC-3373 demonstrates enhanced potency and a more favorable safety profile compared to 5-FU.

Introduction: The Role of Thymidylate Synthase in Oncology

Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Due to the high proliferative rate of cancer cells, which necessitates a constant supply of nucleotides, TS is a well-established and critical target for anticancer therapies.[1] For decades, fluoropyrimidines, most notably 5-fluorouracil (5-FU), have been the cornerstone of treatment for various solid tumors, including colorectal and other gastrointestinal malignancies.[2]

However, the clinical utility of 5-FU is hampered by several pharmacological challenges. Its conversion to the active metabolite, FdUMP, is often inefficient and it is susceptible to rapid catabolism by dihydropyrimidine dehydrogenase (DPD).[2] Furthermore, its mechanism of action is not entirely specific, leading to the formation of toxic metabolites such as fluorouridine triphosphate (FUTP) and fluoro-β-alanine (FBAL), which contribute to dose-limiting toxicities like neutropenia, mucositis, and hand-foot syndrome.[1]

NUC-3373 was designed to circumvent these limitations. As a ProTide, it is a pre-activated form of FUDR that is protected by a phosphoramidate moiety. This chemical modification allows NUC-3373 to bypass the need for conventional nucleoside transporters and enzymatic activation steps that can be points of resistance for 5-FU.[2] The result is a more efficient generation of intracellular FdUMP, leading to a more potent and sustained inhibition of TS and a reduction in the formation of toxic metabolites.[2]

Mechanism of Action of NUC-3373

NUC-3373's primary mechanism of action is the potent inhibition of thymidylate synthase. Once inside the cell, the phosphoramidate group is cleaved, releasing high intracellular concentrations of FdUMP.[3] FdUMP is a close structural analog of the natural TS substrate, deoxyuridine monophosphate (dUMP), and acts as a competitive inhibitor. The binding of FdUMP to TS, in the presence of the cofactor N5,N10-methylenetetrahydrofolate, forms a stable ternary covalent complex, effectively blocking the enzyme's catalytic activity.

The inhibition of TS leads to a depletion of the intracellular dTMP pool, which in turn disrupts DNA synthesis and repair.[1] This "thymineless death" induces DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Furthermore, preclinical studies have shown that NUC-3373 treatment leads to the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA, further contributing to DNA damage and cell death.[2]

A key advantage of NUC-3373 over 5-FU is its reduced conversion to the toxic metabolite FUTP, which is incorporated into RNA and is a major contributor to the side effects of 5-FU.[2] This more targeted mechanism of action is believed to be responsible for the improved safety profile of NUC-3373 observed in clinical trials.

Figure 1: Mechanism of action of NUC-3373 as a thymidylate synthase inhibitor.

Data Presentation

Preclinical Data: In Vitro Potency

NUC-3373 has demonstrated superior potency compared to 5-FU in various cancer cell lines. This is attributed to its ability to generate significantly higher intracellular levels of the active metabolite, FdUMP.

| Cell Line | Drug | IC50 (µM) | Source |

| HCT116 (Colorectal) | NUC-3373 | 29 | [3] |

| 5-FU | ~19.87 | [4] | |

| SW480 (Colorectal) | NUC-3373 | 56 | [3] |

| 5-FU | ~19.85 | [4] | |

| Note: IC50 values for 5-FU are from a separate study and are provided for comparative context. Experimental conditions may vary between studies. |

Pharmacokinetic Profile

Clinical studies have revealed a favorable pharmacokinetic profile for NUC-3373, characterized by a significantly longer plasma half-life compared to 5-FU. This allows for a more convenient administration schedule.

| Parameter | NUC-3373 | 5-FU |

| Plasma Half-life | 9.7 hours | 8-14 minutes |

| Source:[5] |

Clinical Efficacy

NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, demonstrating encouraging signs of anti-cancer activity in heavily pre-treated patient populations.

| Trial | Treatment | Patient Population | Key Efficacy Results |

| NuTide:301 | NUC-3373 Monotherapy | Advanced Solid Tumors | Best overall response of stable disease.[6][7] |

| NuTide:302 | NUC-3373 + Standard Therapies | Advanced/Metastatic Colorectal Cancer | Disease Control Rate of 62% in the efficacy-evaluable population.[8] |

| NuTide:303 (Module 1) | NUC-3373 + Pembrolizumab | Advanced Solid Tumors | Objective Response Rate of 22% and a Disease Control Rate of 67% in the efficacy evaluable population.[9] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize NUC-3373 as a thymidylate synthase inhibitor.

Figure 2: General experimental workflow for preclinical evaluation of NUC-3373.

Cell Growth and IC50 Determination

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of NUC-3373 and compare its cytotoxicity to 5-FU.

-

Methodology:

-

Cancer cell lines (e.g., HCT116, SW480) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of NUC-3373 or 5-FU.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.

-

The absorbance is measured, and the data is used to generate dose-response curves, from which the IC50 values are calculated.

-

Quantification of Intracellular Metabolites by LC-MS

-

Objective: To measure the intracellular concentrations of FdUMP and other metabolites to understand the metabolic activation of NUC-3373.

-

Methodology:

-

Cancer cells are cultured and treated with NUC-3373 or 5-FU for a specified time.

-

Cells are harvested, and intracellular metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).

-

The cell extracts are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the levels of FdUMP, dUMP, and other relevant nucleotides.

-

Western Blotting for Thymidylate Synthase Binding and DNA Damage

-

Objective: To assess the extent of TS inhibition and the induction of DNA damage in response to NUC-3373 treatment.

-

Methodology:

-

Cells are treated with NUC-3373 or 5-FU.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for:

-

Thymidylate Synthase (to observe the formation of the ternary complex, which appears as a band shift).

-

Phospho-Chk1 (p-Chk1) and gamma-H2AX (γH2AX) as markers of DNA damage and activation of the DNA damage response pathway.

-

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

-

Signaling Pathways and Downstream Effects

The inhibition of thymidylate synthase by NUC-3373 triggers a cascade of downstream cellular events, primarily centered around the DNA damage response (DDR).

Figure 3: Simplified signaling pathway of the DNA damage response induced by NUC-3373.

The depletion of dTMP leads to imbalances in the nucleotide pool and stalls DNA replication forks, resulting in DNA strand breaks. This damage activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 orchestrate a cell cycle arrest, typically in the S-phase, to allow time for DNA repair. However, if the damage is too extensive, these signaling pathways can trigger programmed cell death, or apoptosis.

Conclusion and Future Directions

NUC-3373 represents a significant advancement in the field of thymidylate synthase inhibition. Its innovative ProTide design enables it to overcome key resistance mechanisms associated with 5-FU, leading to more efficient delivery of the active anti-cancer metabolite and a more favorable safety profile. Preclinical and clinical data have consistently demonstrated its potential as a potent and targeted anti-cancer agent.

Ongoing and future research will continue to explore the full potential of NUC-3373. Combination therapies, particularly with immune checkpoint inhibitors and other targeted agents, are a promising area of investigation. Further elucidation of the molecular determinants of response and resistance to NUC-3373 will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this novel therapy. The continued development of NUC-3373 holds the promise of a more effective and better-tolerated treatment option for a wide range of cancers.

References

- 1. onclive.com [onclive.com]

- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nucana.com [nucana.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. nucana.com [nucana.com]

- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. NuCana Presents Encouraging Data at ASCO GI for NUC-3373 in Heavily Pre-Treated Patients with Metastatic Colorectal Cancer - Inderes [inderes.dk]

- 9. NuCana Announces Encouraging Initial Data from Phase 1b/2 [globenewswire.com]

An In-depth Technical Guide to the Molecular Targets of NUC-3373 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-3373 is a novel phosphoramidate nucleotide analog of 5-fluorodeoxyuridine (FUDR) engineered to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a ProTide, NUC-3373 is designed to bypass the key resistance mechanisms associated with 5-FU, leading to a more favorable pharmacokinetic and safety profile. This technical guide provides a comprehensive overview of the molecular targets of NUC-3373 in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Molecular Target: Thymidylate Synthase (TS)

The primary molecular target of NUC-3373 is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] TS is often upregulated in cancer cells to meet the high demand for DNA synthesis, making it a key target for anticancer therapies.[1]

NUC-3373 is designed to efficiently deliver the active anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), directly into cancer cells.[1] Intracellularly, the phosphoramidate moiety of NUC-3373 is cleaved, releasing high concentrations of FdUMP.[2] FdUMP then forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF), leading to the inhibition of TS activity.[3] This inhibition depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP) and a decrease in deoxythymidine triphosphate (dTTP). The consequences of this are twofold:

-

"Thymineless Death": The depletion of dTTP stalls DNA replication and repair, leading to cell cycle arrest and apoptosis.[3]

-

DNA Damage: The increased dUTP/dTTP ratio leads to the misincorporation of uracil into DNA by DNA polymerases. The subsequent attempts by DNA repair mechanisms, such as uracil DNA glycosylase (UNG), to remove the uracil can lead to DNA strand breaks and further DNA damage.[3]

Quantitative Analysis of NUC-3373 Activity

Intracellular FdUMP Generation and TS Inhibition

NUC-3373 generates significantly higher intracellular concentrations of the active metabolite FdUMP compared to 5-FU.[3] This leads to a more potent and sustained inhibition of TS.

| Cell Line | Treatment (6h) | Mean FdUMP Concentration (pmol/10^6 cells) |

| HCT116 | NUC-3373 (10 µM) | ~15 |

| 5-FU (10 µM) | ~0.5 | |

| SW480 | NUC-3373 (25 µM) | ~30 |

| 5-FU (25 µM) | ~1 |

Data adapted from McKissock et al., 2023.[3]

Cytotoxicity Profile

NUC-3373 demonstrates potent cytotoxic activity across a range of cancer cell lines, with significantly lower EC50 values compared to 5-FU.

| Cell Line | Cancer Type | NUC-3373 EC50 (µM) |

| HCT116 | Colorectal | 29 |

| SW480 | Colorectal | 56 |

Data adapted from McKissock et al., 2022.[4]

Signaling Pathways and Mechanisms of Action

The mechanism of action of NUC-3373 and its advantages over 5-FU can be visualized through the following signaling pathway.

Caption: NUC-3373 bypasses 5-FU resistance mechanisms.

Immunomodulatory Effects of NUC-3373

Beyond its direct cytotoxic effects, NUC-3373 has been shown to modulate the tumor microenvironment by inducing immunogenic cell death (ICD).[1] This process involves the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

Key immunomodulatory effects of NUC-3373 include:

-

Release of DAMPs: NUC-3373 treatment leads to the release of DAMPs such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP from cancer cells.[1]

-

Enhanced Immune Cell Activation: The release of DAMPs can enhance the activation of first-line defense immune cells, including natural killer (NK) cells.[5]

-

Increased MHC Class II Expression: NUC-3373 has been observed to increase the expression of MHC Class II molecules on cancer cells, potentially enhancing antigen presentation to T-helper cells.[1]

These immunomodulatory properties suggest that NUC-3373 may synergize with immunotherapies, such as immune checkpoint inhibitors.

Caption: NUC-3373 induces an anti-tumor immune response.

Experimental Protocols

Cell Viability Assay (SRB Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of NUC-3373 or 5-FU for 72 hours.

-

Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Solubilization: Wash the plates with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the EC50 values by fitting the dose-response curves to a four-parameter logistic equation.

Intracellular FdUMP Quantification by LC-MS

-

Cell Treatment: Treat cancer cells with NUC-3373 or 5-FU for the desired time points.

-

Metabolite Extraction: Wash the cells with ice-cold PBS and extract the intracellular metabolites using a cold extraction solution (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the extracts to pellet the cell debris and collect the supernatant. Dry the supernatant under a stream of nitrogen.

-

LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS). Use a standard curve of FdUMP to quantify its concentration in the samples.

-

Data Normalization: Normalize the FdUMP concentration to the cell number or total protein content.[3]

Western Blot for TS-FdUMP Ternary Complex and DNA Damage (γH2AX)

-

Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against TS and γH2AX (a marker for DNA double-strand breaks).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3]

DAMPs Release Assay (Flow Cytometry for Calreticulin)

-

Cell Treatment: Treat cancer cells with NUC-3373 or a positive control (e.g., oxaliplatin) for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with an antibody against calreticulin (CRT) and a viability dye.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells with surface-exposed CRT.[6]

Natural Killer (NK) Cell Activation Assay (Flow Cytometry)

-

Co-culture: Co-culture NUC-3373-pretreated cancer cells with human peripheral blood mononuclear cells (PBMCs) or an NK cell line (e.g., NK-92).

-

Cell Staining: Harvest the cells and stain with antibodies against NK cell markers (e.g., CD56) and activation markers (e.g., CD107a for degranulation and IFN-γ for cytokine production).

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of activated NK cells.[6][7]

Preclinical and Clinical Overview

NUC-3373 has demonstrated promising anti-tumor activity in both preclinical and clinical settings.

Preclinical Xenograft Models

In human colorectal cancer mouse xenograft models, NUC-3373 showed greater tumor growth inhibition compared to 5-FU.[8]

Clinical Trials

NUC-3373 is being evaluated in several clinical trials (the NuTide series) as a monotherapy and in combination with other anti-cancer agents.

| Trial ID | Phase | Indication | Key Findings |

| NuTide:301 (NCT02723240) | I | Advanced Solid Tumors | Well-tolerated with a recommended Phase 2 dose (RP2D) of 2500 mg/m² weekly. Best overall response was stable disease.[9] |

| NuTide:303 (NCT05714553) | Ib/II | Advanced Solid Tumors (in combination with pembrolizumab) | Objective response rate of 22% and a disease control rate of 67% in evaluable patients.[10] |

Conclusion

NUC-3373 is a rationally designed anti-cancer agent that effectively targets thymidylate synthase, a cornerstone of cancer therapy. By overcoming the key resistance mechanisms associated with 5-FU, NUC-3373 delivers higher concentrations of the active metabolite FdUMP to cancer cells, resulting in potent TS inhibition, DNA damage, and apoptosis. Furthermore, its ability to induce an immunogenic response opens up new avenues for combination therapies. The data presented in this technical guide underscore the potential of NUC-3373 as a significant advancement in the treatment of various solid tumors.

References

- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 2. nucana.com [nucana.com]

- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nucana.com [nucana.com]

- 5. biopharmaboardroom.com [biopharmaboardroom.com]

- 6. A phosphoramidate modification of FUDR, NUC-3373, causes DNA damage and DAMPs release from colorectal cancer cells, potentiating lymphocyte-induced cell death | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

NUC-3373 ProTide Technology: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

NUC-3373 is a novel phosphoramidate ProTide designed to overcome the limitations of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). By leveraging ProTide technology, NUC-3373 delivers the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), directly into cancer cells, enhancing its efficacy and safety profile. This guide provides a detailed technical overview of NUC-3373, its mechanism of action, and the underlying ProTide technology for an audience of researchers, scientists, and drug development professionals.

Core Concepts of ProTide Technology

The ProTide (PROdrug + nucleoTIDE) approach is a prodrug strategy designed to deliver nucleoside monophosphate analogues into cells, bypassing the need for the initial, often rate-limiting, phosphorylation step required by many nucleoside analogue drugs.[1][2] This technology masks the negatively charged phosphate group with lipophilic moieties, allowing the molecule to passively diffuse across the cell membrane.

The key components of a ProTide are:

-

An aryl group (often phenoxy)

-

An amino acid ester

-

A phosphoramidate bond linking the amino acid to the phosphate group of the nucleoside analogue.[3]

Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate.[3]

NUC-3373: A ProTide of 5-Fluorodeoxyuridine (FUDR)

NUC-3373 is a ProTide of 5-fluorodeoxyuridine (FUDR).[4] Standard fluoropyrimidines like 5-FU require a complex multi-step activation process to be converted to FdUMP, the inhibitor of thymidylate synthase (TS).[5] This process can be inefficient and is a common mechanism of drug resistance. NUC-3373 is designed to bypass these steps by delivering FdUMP directly.

Intracellular Activation of NUC-3373

The intracellular activation of NUC-3373 follows a sequential enzymatic cleavage process:

Mechanism of Action of NUC-3373

The primary mechanism of action of NUC-3373 is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[5] By generating high intracellular concentrations of FdUMP, NUC-3373 potently inhibits TS, leading to a depletion of the thymidine nucleotide pool.[5] This disruption in DNA synthesis ultimately results in DNA damage and cancer cell death.[5]

Furthermore, FdUMP can be further phosphorylated to FdUTP, which can be misincorporated into DNA, causing additional DNA damage and replicative stress.[5]

Quantitative Data Summary

| Parameter | NUC-3373 | 5-FU | Cell Lines | Reference |

| IC50 | More potent | - | HCT116, SW480 | [6] |

| Intracellular FdUMP Levels | Substantially higher | Lower | HCT116, SW480 | [4] |

| Plasma Half-life | ~10 hours | 8-14 minutes | In vivo | [5][7] |

| Infusion Time | 2 hours | 46 hours | Clinical | [4] |

Experimental Protocols

Intracellular Metabolite Analysis by LC-MS

Objective: To quantify the intracellular concentrations of NUC-3373 and its metabolites, such as FdUMP.

Methodology:

-

Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured to approximately 80% confluency.[6] Cells are then treated with sub-IC50 concentrations of NUC-3373 or 5-FU for a specified time (e.g., 6 hours).[6]

-

Metabolite Extraction: Following treatment, cells are washed with ice-cold PBS, and metabolites are extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Separation is typically achieved on a C18 column with a gradient elution. Mass spectrometry is performed in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ions for each metabolite.

-

Data Analysis: Metabolite concentrations are normalized to the total protein content or cell number for each sample.

Western Blot for DNA Damage and TS Inhibition

Objective: To assess the effect of NUC-3373 on DNA damage markers and the formation of the FdUMP-TS ternary complex.

Methodology:

-

Protein Extraction: Cells are treated with NUC-3373 or 5-FU, and whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as γH2AX (a marker of DNA double-strand breaks) and Thymidylate Synthase.[6]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin). The formation of the FdUMP-TS-5,10-methylenetetrahydrofolate ternary complex can be observed as a shift in the molecular weight of the TS band.[6]

Clinical Development and Future Directions

NUC-3373 has undergone Phase I clinical trials (NuTide:301) to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[8] The results from these trials have shown that NUC-3373 is well-tolerated and has a favorable pharmacokinetic profile.[8] Ongoing and future studies are focused on evaluating NUC-3373 in combination with other anti-cancer agents and in specific cancer types.[9]

The ProTide technology represents a significant advancement in the design of nucleoside analogue drugs. NUC-3373, as a ProTide of FUDR, demonstrates the potential of this technology to create more effective and safer cancer therapies. Further research and clinical development will continue to elucidate the full therapeutic potential of NUC-3373.

References

- 1. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Safety, Pharmacokinetic and Efficacy Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment [clin.larvol.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Intracellular Activation of NUC-3373: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUC-3373 is a novel phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR) engineered to overcome the key pharmacological limitations of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). By delivering the pre-activated anti-cancer metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), directly into cancer cells, NUC-3373 bypasses the primary mechanisms of 5-FU resistance, including enzymatic degradation, reliance on nucleoside transporters for cellular uptake, and the necessity for intracellular enzymatic activation. This guide provides a detailed overview of the intracellular activation pathway of NUC-3373, its mechanism of action, comparative efficacy data against 5-FU, and the experimental protocols used to elucidate these properties.

Introduction: Overcoming the Limitations of 5-Fluorouracil

For over six decades, 5-fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors. However, its clinical utility is hampered by significant pharmacological challenges. Over 85% of an administered 5-FU dose is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD), limiting the amount of drug available to cancer cells.[1] Furthermore, 5-FU relies on a complex, multi-step enzymatic pathway for its conversion to the active cytotoxic metabolite, FdUMP.[2] Resistance can emerge from deficiencies in this activation pathway or from the upregulation of drug efflux transporters.[3]

NUC-3373 is a rationally designed ProTide that circumvents these issues. Its phosphoramidate moiety protects the molecule from DPD-mediated degradation and facilitates its entry into cells independently of nucleoside transporters.[4][5] Once inside the cell, the ProTide is cleaved, releasing high concentrations of FdUMP.

The Intracellular Activation Pathway of NUC-3373

The activation of NUC-3373 within the cancer cell is a multi-step enzymatic process designed to efficiently release the active FdUMP molecule.

-

Cellular Uptake: NUC-3373 enters the cell, bypassing the need for dedicated nucleoside transporters that are often a point of resistance for 5-FU.[5]

-

Ester Cleavage: Intracellular esterases, such as carboxypeptidases, hydrolyze the ester bond of the amino acid moiety, forming an unstable intermediate.

-

Cyclization and Aryl Group Displacement: The amino group of the intermediate cyclizes, attacking the phosphorus atom and displacing the aryl masking group (e.g., naphthyl).

-

Phosphoramidate Bond Hydrolysis: The resulting cyclic intermediate is hydrolyzed by a phosphoramidase, such as a Histidine Triad (HINT) protein (e.g., HINT1), which cleaves the P-N bond.

-

Release of Active FdUMP: This final cleavage step releases the active anti-cancer metabolite, FdUMP, directly into the cytoplasm.[6]

This efficient intracellular conversion leads to substantially higher concentrations of the active metabolite compared to conventional 5-FU treatment.[7]

Mechanism of Action: Potent Thymidylate Synthase Inhibition

The primary mechanism of action of NUC-3373 is the potent inhibition of thymidylate synthase (TS).[8]

-

TS Inhibition: The generated FdUMP binds to TS, forming a stable ternary complex with the folate cofactor 5,10-methylenetetrahydrofolate. This binding blocks the enzyme's active site.[9]

-

dTMP Depletion: The inhibition of TS prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is the sole de novo source of thymidine required for DNA synthesis and repair.[8]

-

DNA Damage: The resulting "thymineless death" leads to an imbalance in the nucleotide pool, uracil misincorporation into DNA, DNA damage, cell cycle arrest, and ultimately, apoptosis.[8][10]

-

Immunogenic Effects: NUC-3373 has also been shown to promote the release of immunogenic damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), and increase the expression of MHC Class II molecules, suggesting it can potentiate an anti-tumor immune response.[8]

Quantitative Data: NUC-3373 vs. 5-FU

Preclinical and clinical studies have consistently demonstrated the superior pharmacological profile of NUC-3373 compared to 5-FU. The data below is summarized from studies in human colorectal cancer (CRC) cell lines.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison

| Parameter | NUC-3373 | 5-FU | Fold Difference | Reference(s) |

|---|---|---|---|---|

| Plasma Half-life | ~10 hours | 8-14 minutes | >40x longer | [8] |

| Intracellular FdUMP Generation | High | Low | Up to 363x higher | [7] |

| Toxic Metabolite (FUTP) Generation | Not detectable | Present | - | [9] |

| Toxic Metabolite (FBAL) Generation | Markedly lower | High | - |[8] |

Table 2: In Vitro Potency in Colorectal Cancer Cell Lines

| Parameter | NUC-3373 | 5-FU | Notes | Reference(s) |

|---|---|---|---|---|

| Anti-proliferative Activity (EC₅₀) | Highly Potent | Less Potent | Up to 330x greater activity | [11] |

| TS Binding (HCT116 cells) | 0.1 µM | 10 µM | Concentration for equivalent binding | [9] |

| Free Intracellular FdUMP | High | Low | ~50x higher levels | [9] |

| dUMP Accumulation | High | Low | ~5x greater increase |[9] |

Experimental Protocols

The characterization of NUC-3373's intracellular activation and mechanism of action relies on several key experimental techniques.

Intracellular Metabolite Quantification by LC-MS/MS

This protocol is adapted from studies on HCT116 and SW480 colorectal cancer cells.[12]

Objective: To quantify the intracellular levels of NUC-3373, FdUMP, dUMP, and FUTP.

Methodology:

-

Cell Culture and Treatment: Plate 2 x 10⁵ HCT116 or 3 x 10⁵ SW480 cells in 10 cm dishes. After 48 hours, treat with desired concentrations of NUC-3373 or 5-FU for 6 hours.

-

Metabolite Extraction:

-

Wash, trypsinize, and pellet the cells.

-

Resuspend the pellet in 500 µL of 80% ice-cold LC-MS grade methanol.

-

Vortex and incubate at -80°C for 20 minutes.

-

Centrifuge at maximum speed for 5 minutes.

-

Transfer 480 µL of the supernatant to a new tube for analysis.

-

-

Sample Preparation:

-

Prepare calibration standards for each metabolite in an untreated cell supernatant matrix.

-

Add an internal standard solution to each sample and standard.

-

Evaporate samples to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in 75 µL of 20% acetonitrile.

-

-

LC-MS/MS Analysis:

-

Analyze samples using a UPLC system coupled to a Q-TOF mass spectrometer (e.g., Waters Xevo G2-XS).

-

Utilize an electrospray ionization (ESI) source in both positive and negative ionization modes.

-

Analyze in both full scan TOF mode (50–800 m/z) and targeted multiple reaction monitoring (MRM) mode for precise quantification.

-

Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay

This protocol is a standard method for determining drug-induced cytotoxicity and IC₅₀ values.[2][13]

Objective: To measure the growth-inhibitory effects of NUC-3373.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of NUC-3373 or control compounds for a specified incubation period (e.g., 72-96 hours).

-

Cell Fixation:

-

Discard the culture medium.

-

Gently add 50-100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate at 4°C for at least 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air-dry.

-

Add 50-100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

-

Solubilization and Measurement:

-

Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the optical density (OD) at approximately 510-540 nm using a microplate reader.

-

Calculate cell survival as a percentage of the untreated control.

-

Thymidylate Synthase (TS) Ternary Complex Formation by Western Blot

This protocol describes a representative method for assessing the binding of FdUMP to TS.[10][14]

Objective: To detect the formation of the stable TS-FdUMP ternary complex, which indicates target engagement.

Methodology:

-

Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% or 12% SDS-polyacrylamide gel. The TS ternary complex migrates slower than free TS, appearing as a higher molecular weight band.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for human TS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-